[Cp*IrCl2]2 is a versatile precursor for the development of phosphorescent OLED materials. By incorporating it into organic molecules, researchers can design OLEDs with efficient light emission, color purity, and stability []. This has significant implications for display technologies and solid-state lighting.
(Pentamethylcyclopentadienyl)iridium dichloride dimer, also abbreviated as [CpIrCl₂]₂, is a bright orange air-stable diamagnetic solid that serves as a vital reagent in organometallic chemistry []. The "Cp" refers to the pentamethylcyclopentadienyl ligand, a ring-shaped molecule with five carbon atoms and one positive charge, which bonds to the iridium atom through all its carbon atoms (η⁵ bonding). This compound plays a significant role in the development of new catalysts for organic synthesis and other applications [].
[CpIrCl₂]₂ features a dimeric structure, meaning two [CpIrCl₂] units are linked together. Each iridium (Ir) center is in the +3 oxidation state and bonded to two chloride (Cl) atoms and the Cp* ligand in a square planar geometry []. The two Ir centers are bridged by two chlorine atoms, forming a four-membered Ir₂Cl₂ ring. This bridging interaction is responsible for the dimeric nature of the compound [].
[Cp*IrCl₂]₂ can be synthesized by reacting iridium trichloride (IrCl₃) with cyclopentadiene (C₅H₆) and methyllithium (CH₃Li) in a two-step process [].
IrCl₃ + 3 CH₃Li + C₅H₆ → [Cp*IrCl₂] + 3 LiCl (Equation 1)2 [Cp*IrCl₂] → [Cp*IrCl₂]₂ (Equation 2)
Equation 1 forms the intermediate [CpIrCl₂] monomer. Equation 2 depicts the subsequent dimerization step where two [CpIrCl₂] units combine to form the final product, [Cp*IrCl₂]₂.
[CpIrCl₂]₂ is a versatile starting material for various organometallic reactions. It can undergo ligand substitution reactions where the chloride ligands are replaced with other molecules. For instance, it reacts with carbon monoxide (CO) to form [CpIrCl(CO)₂]₂ [].
[Cp*IrCl₂]₂ also serves as a precursor for homogeneous catalysts. When activated with suitable reagents, it can catalyze various organic transformations, including hydrogenation, hydroformylation, and C-C bond formation reactions []. However, the specific reaction mechanisms depend on the reaction conditions and added co-catalysts.
Corrosive;Irritant